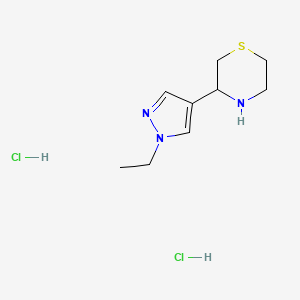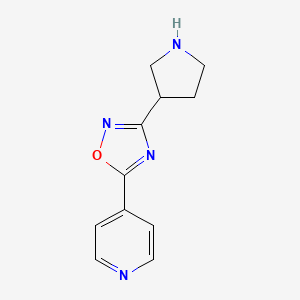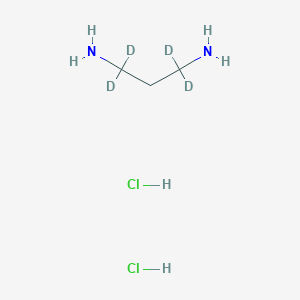
Dihidrocloruro de 3-(1-etil-1H-pirazol-4-il)tiomorfolina
Descripción general
Descripción
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is an organic compound . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . The compound has a molecular weight of 270.23 .
Molecular Structure Analysis
The molecular structure of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is represented by the chemical formula C9H17Cl2N3S . The InChI code for the compound isInChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H . Physical And Chemical Properties Analysis
The compound appears as a powder . It has a molecular weight of 270.23 . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Propiedades Anticonvulsivas
El andamiaje de pirazol, que forma parte de la estructura molecular del dihidrocloruro de 3-(1-etil-1H-pirazol-4-il)tiomorfolina, se ha asociado con diversas actividades biológicas, incluidos los efectos anticonvulsivos . Este compuesto podría ser fundamental en el desarrollo de nuevos medicamentos para el tratamiento de la epilepsia y otros trastornos convulsivos.
Terapia del Cáncer: Actividad Anticancerígena
La investigación indica que los derivados de pirazol exhiben propiedades anticancerígenas . El compuesto en cuestión puede utilizarse en la síntesis de nuevos agentes quimioterapéuticos que se dirijan a células cancerosas específicas, minimizando al mismo tiempo el daño a las células sanas.
Agentes Antiinflamatorios
El potencial antiinflamatorio de los compuestos de pirazol los convierte en candidatos para la creación de nuevos fármacos antiinflamatorios . Dichos fármacos podrían ser beneficiosos en el tratamiento de enfermedades inflamatorias crónicas como la artritis, sin los efectos secundarios asociados con los tratamientos actuales.
Aplicaciones Antibacterianas
Los derivados de pirazol han mostrado promesa como agentes antibacterianos . El compuesto en cuestión podría utilizarse en la síntesis de nuevos antibióticos, especialmente en una era en la que la resistencia a los antibióticos es una creciente preocupación.
Desarrollo Analgésico
Las propiedades analgésicas de los compuestos relacionados con el pirazol sugieren que el this compound podría utilizarse en el desarrollo de medicamentos para aliviar el dolor . Estos podrían ofrecer una alternativa a los opioides, reduciendo potencialmente el riesgo de adicción.
Química Agrícola: Actividad Herbicida
Los compuestos de pirazol se han identificado como poseedores de propiedades herbicidas . Este compuesto podría explorarse por su posible uso en la creación de herbicidas más efectivos y respetuosos con el medio ambiente.
Mecanismo De Acción
The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is not fully understood, but it is believed to act as a competitive inhibitor of enzymes. This means that it binds to the active site of an enzyme and prevents the substrate from binding, thus inhibiting the enzyme's activity. This inhibition can be used to study the effects of the enzyme on the biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride are not well understood, but it is believed to have a wide range of effects on the body. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has also been shown to have an effect on the activity of certain hormones. It has also been shown to have an effect on the expression of certain genes, and it has been used to study the effects of drugs on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride has several advantages for use in laboratory experiments. It is a stable compound and has low toxicity, making it safe to use in laboratory experiments. It is also relatively inexpensive and can be synthesized in a relatively simple process. However, there are some limitations to using 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride in laboratory experiments. It is not very soluble in water, and it is not very stable in acidic solutions. Therefore, it is important to use the correct conditions when using 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research with 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride. These include further study of the biochemical and physiological effects of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride, further investigation into its mechanism of action, and further research into its potential applications in drug metabolism and drug synthesis. Additionally, further research into the synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride could lead to new and improved methods for synthesizing the compound. Finally, research into the use of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride in drug discovery and development could lead to the development of more effective and safer drugs.
Safety and Hazards
Propiedades
IUPAC Name |
3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVKWYSJQLAQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CSCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1459340.png)


![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)


![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid](/img/structure/B1459351.png)




![3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride](/img/structure/B1459358.png)

